
Mitoquinone mesylate
Vue d'ensemble
Description
Le mésylate de mitoquinone est un analogue synthétique de la coenzyme Q10, conçu pour cibler les mitochondries et exercer des effets antioxydants. Il a été développé pour la première fois en Nouvelle-Zélande à la fin des années 1990. Ce composé présente une biodisponibilité et une pénétration mitochondriale considérablement améliorées par rapport à la coenzyme Q10, ce qui en fait un candidat prometteur pour diverses applications médicales .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le mésylate de mitoquinone est synthétisé par un processus en plusieurs étapes impliquant la conjugaison d'une fraction quinone avec un groupe triphénylphosphonium. Les étapes clés comprennent:
Synthèse de l'intermédiaire quinone: Cela implique l'oxydation d'un précurseur approprié pour former la structure quinone.
Attachement du groupe triphénylphosphonium: Ceci est réalisé par une réaction de substitution nucléophile, où l'intermédiaire quinone réagit avec la triphénylphosphine.
Méthodes de production industrielle
La production industrielle du mésylate de mitoquinone implique la mise à l'échelle de la voie de synthèse tout en garantissant une pureté et un rendement élevés. Cela comprend généralement:
Optimisation des conditions de réaction: La température, le solvant et le temps de réaction sont soigneusement contrôlés.
Processus de purification: Des techniques telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Quinone Intermediate Formation
The quinone structure is generated via oxidation of a suitable precursor (e.g., ubiquinone). This step establishes the antioxidant component of the molecule, which later interacts with mitochondrial ROS.
TPP Group Attachment
The TPP group is introduced through a nucleophilic substitution reaction, where the quinone intermediate reacts with triphenylphosphine. This step enhances mitochondrial targeting due to the lipophilic cationic nature of TPP+, enabling accumulation in the mitochondrial matrix .
Types of Chemical Reactions
This compound participates in several reaction types, driven by its structural components:
Reaction Type | Key Features | Mechanism |
---|---|---|
Oxidation | Converts quinone to hydroquinone | Reduction of quinone moiety |
Reduction | Oxidizes hydroquinone back to quinone | Reversal of oxidation via mitochondrial electron transport chain |
Substitution | Modifies TPP group | Nucleophilic attack by amines/thiols on the TPP moiety |
The quinone-hydroquinone redox cycle is critical for its antioxidant activity, allowing continuous ROS neutralization.
Oxidation
-
Reagents : Hydrogen peroxide, potassium permanganate
-
Conditions : Mild acidic/basic environments, controlled temperature
Reduction
-
Reagents : Sodium borohydride, lithium aluminum hydride
-
Conditions : Inert atmospheres (e.g., nitrogen), low temperatures
Substitution
-
Reagents : Nucleophiles (e.g., amines, thiols)
-
Conditions : Mild conditions (e.g., room temperature, polar aprotic solvents)
The TPP group’s reactivity in substitution reactions is influenced by its cationic nature, which directs nucleophilic attack .
Hydroquinone Derivatives
Formed via quinone reduction, these derivatives retain antioxidant activity until re-oxidized in the mitochondrial electron transport chain .
Substituted Quinones
Generated from TPP group modifications, these derivatives vary in stability and mitochondrial targeting efficiency depending on substituent chemistry .
Stability and Metabolic Considerations
-
Plasma Stability : this compound exhibits rapid absorption (plasma concentration peaks within 4–24 hours post-administration) .
-
Mitochondrial Accumulation : The TPP+ moiety enables 100–1000-fold accumulation in mitochondria compared to cytoplasmic levels, driven by the mitochondrial membrane potential .
-
Redox Cycling : The quinone-hydroquinone cycle allows sustained antioxidant activity, with regeneration via mitochondrial enzymes .
Comparison of Reaction Pathways
Pathway | Key Driver | Outcome |
---|---|---|
Synthesis | TPP conjugation | Mitochondrial-targeted antioxidant |
Antioxidant Cycle | Quinone-hydroquinone redox | Continuous ROS neutralization |
Substitution | Nucleophilic attack | Modified TPP derivatives |
Applications De Recherche Scientifique
Antiviral Activity Against SARS-CoV-2
Recent studies have demonstrated that MitoQ exhibits antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. In vitro and in vivo experiments showed that MitoQ significantly reduced viral replication and exhibited anti-inflammatory effects through the Nrf2 pathway. These findings suggest that MitoQ could serve as a post-exposure prophylactic treatment for COVID-19, especially in light of the ongoing pandemic and evolving variants .
Neuroprotection in Alzheimer’s Disease
MitoQ has been investigated for its neuroprotective effects in Alzheimer's disease models. It has been shown to reduce oxidative damage, improve mitochondrial function, and enhance cognitive performance in aged mice. Specifically, MitoQ administration led to decreased levels of amyloid-beta peptides and mitigated synaptic loss, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Muscle Preservation in Aging
A study focusing on age-related muscle atrophy found that long-term administration of MitoQ improved muscle mass and function in older mice. By addressing mitochondrial redox changes associated with aging, MitoQ treatment helped preserve muscle integrity and counteract sarcopenia, suggesting its applicability in geriatric medicine .
Sepsis-Induced Diaphragm Dysfunction
MitoQ has shown promise in treating diaphragm dysfunction related to sepsis, a condition that significantly contributes to respiratory failure in critically ill patients. In mouse models, MitoQ administration preserved diaphragm force generation and mitochondrial function during sepsis, indicating its potential role as a therapeutic agent in critical care settings .
HIV-Associated Mitochondrial Dysfunction
In preclinical models of HIV infection, MitoQ was found to alleviate mitochondrial dysfunction associated with the disease. Treatment with MitoQ improved mitochondrial DNA ratios in end organs and reduced markers of neuroinflammation, suggesting its utility as a supportive therapy for patients with HIV-related complications .
Comprehensive Data Table
Case Studies
- COVID-19 Prophylaxis : A study conducted on K18-hACE2 mice demonstrated that MitoQ treatment significantly reduced viral load post-infection, showcasing its potential as an antiviral agent against COVID-19 variants.
- Alzheimer's Disease Model : In aged mice treated with MitoQ, researchers observed notable improvements in cognitive tests alongside reduced oxidative stress markers, supporting the hypothesis that mitochondrial targeting can ameliorate neurodegenerative processes.
- Sepsis Treatment : In experiments involving cecal ligation puncture models, administration of MitoQ resulted in preserved diaphragm force generation compared to untreated controls, highlighting its therapeutic benefits in critically ill patients.
Mécanisme D'action
Mitoquinone mesylate exerts its effects by targeting mitochondria, where it acts as an antioxidant. The compound’s unique structure allows it to penetrate mitochondrial membranes and accumulate within the organelle. Once inside, it reduces oxidative stress by neutralizing reactive oxygen species (ROS) and preventing oxidative damage to mitochondrial components . The molecular targets include mitochondrial membranes and enzymes involved in the electron transport chain.
Comparaison Avec Des Composés Similaires
Composés similaires
Idébénone: Un autre analogue synthétique de la coenzyme Q10 ayant des propriétés antioxydantes.
Nicotinamide mononucléotide: Un composé impliqué dans la biosynthèse du NAD+ avec des effets anti-âge potentiels.
Pyrroloquinoline quinone: Un cofacteur redox ayant des propriétés antioxydantes et neuroprotectrices.
Unicité du mésylate de mitoquinone
Le mésylate de mitoquinone se distingue par son ciblage mitochondrial et sa biodisponibilité améliorés par rapport à d'autres composés similaires. Sa capacité à s'accumuler spécifiquement dans les mitochondries et à réduire efficacement le stress oxydatif en fait un composé unique et précieux pour la recherche et les applications thérapeutiques .
Activité Biologique
Mitoquinone mesylate (Mito-MES) is a mitochondria-targeted antioxidant that has garnered attention for its potential therapeutic applications, particularly in the context of oxidative stress-related diseases and viral infections like COVID-19. This article delves into the biological activity of Mito-MES, highlighting its mechanisms of action, efficacy in various models, and implications for future research.
This compound is a derivative of coenzyme Q10, conjugated with triphenylphosphonium (TPP), which facilitates its accumulation in mitochondria. The chemical structure can be represented as:
The TPP moiety enhances the compound's ability to cross lipid membranes and accumulate in the negatively charged mitochondrial matrix, where it acts as a potent scavenger of reactive oxygen species (ROS) and mitigates oxidative stress .
Antiviral Activity
Recent studies have demonstrated that Mito-MES exhibits significant antiviral properties against SARS-CoV-2. In preclinical models, it has been shown to:
- Inhibit Viral Replication : Mito-MES reduced viral load and mitigated inflammation in lung epithelial cells infected with SARS-CoV-2. This effect is attributed to its ability to scavenge ROS and activate the Nrf2 pathway, which enhances host defense mechanisms .
- Reduce Inflammatory Cytokines : Treatment with Mito-MES led to a significant decrease in pro-inflammatory cytokines such as IL-6 and IL-1β in infected mice models. The reduction was observed as early as three days post-infection .
Table 1: Summary of Antiviral Effects of this compound
Study | Model | Key Findings |
---|---|---|
hACE2-HEK293T cells | Potent antiviral activity against SARS-CoV-2 variants | |
K18-hACE2 mice | Significant reduction in viral load and inflammatory markers |
Anti-inflammatory Effects
Mito-MES has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated the ability to:
- Modulate Immune Response : By reducing levels of inflammatory mediators, Mito-MES may help alleviate symptoms associated with excessive immune responses during viral infections .
Effects on Mitochondrial Function
While Mito-MES is primarily recognized for its antioxidant properties, studies have shown mixed results regarding its impact on mitochondrial function:
- Oxidative Stress Reduction : In various disease models, Mito-MES has been effective in reducing oxidative damage and improving mitochondrial function .
- Skeletal Muscle Aging : A study assessing long-term administration in aging mice found no significant improvements in muscle mass or function despite expectations based on its antioxidant capabilities. This suggests that while it may reduce oxidative stress, it does not necessarily translate into functional benefits in all contexts .
Table 2: Impact of this compound on Mitochondrial Function
Study | Parameter Assessed | Result |
---|---|---|
Muscle Mass | No significant change with treatment | |
Oxidative Stress | Significant reduction in oxidative carbonylation |
Case Studies and Research Findings
- COVID-19 Research : A notable study highlighted the effectiveness of Mito-MES as a potential therapeutic agent against COVID-19. It demonstrated antiviral effects both in vitro and in vivo, suggesting its utility as a post-exposure prophylactic treatment .
- Neurodegenerative Diseases : Other research has indicated that Mito-MES can protect against neurodegeneration by reducing oxidative stress markers and improving mitochondrial function in models of Alzheimer's disease .
Propriétés
IUPAC Name |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZFUVXPTPGOQT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233573 | |
Record name | Mitoquinone mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845959-50-4 | |
Record name | Mitoquinone mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mitoquinone mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MITOQUINONE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E01CG547T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mitoquinone mesylate target mitochondria?
A1: this compound achieves its mitochondrial targeting through its lipophilic triphenylphosphonium (TPP+) cation. This cation is attracted to the negative membrane potential of mitochondria, leading to its accumulation within these organelles. [, ]
Q2: What is the primary mechanism of action of this compound once inside mitochondria?
A2: Once inside the mitochondria, this compound acts as a potent antioxidant. It scavenges reactive oxygen species (ROS), thereby protecting mitochondrial components from oxidative damage. [, , ]
Q3: What are the downstream effects of this compound’s antioxidant activity?
A3: By reducing mitochondrial ROS, this compound has been shown to:
- Improve mitochondrial respiration and ATP production. []
- Decrease inflammation by reducing pro-inflammatory cytokine release. [, ]
- Inhibit apoptosis by preventing mitochondrial membrane potential loss and cytochrome c release. [, ]
- Promote mitochondrial biogenesis and mitophagy, contributing to overall mitochondrial health. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C35H40O6P+ • CH3SO3−. It has a molecular weight of 647.7 g/mol.
Q5: What spectroscopic data is available for characterizing this compound?
A5: Researchers often utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of this compound. Additionally, UV-Vis spectroscopy can be employed to study its redox properties. []
Q6: Has the stability of this compound been studied under various conditions?
A6: Yes, studies have investigated the stability of this compound under different conditions. For instance, research has shown that encapsulating this compound in beta-cyclodextrin can improve its stability and bioavailability. []
Q7: What in vitro models have been used to study the effects of this compound?
A7: Various cell lines have been used to investigate the effects of this compound. These include:
- C2C12 myotubes: To study muscle atrophy and mitochondrial dysfunction. []
- Murine brain microglia: To assess microglial-induced inflammation during viral infection. [, ]
- Trophoblast cells (BeWo): To investigate placental MGO accumulation and its impact on vascular function. []
Q8: What in vivo models have been employed to evaluate this compound's therapeutic potential?
A8: Several animal models have been used to assess the efficacy of this compound, including:
- Mouse models of allergic asthma: To study the impact of this compound on airway inflammation and hyperreactivity. []
- Transgenic mouse models of Alzheimer's disease: To investigate the neuroprotective effects of this compound. []
- Mouse models of liver fibrosis: To assess the ability of this compound to mitigate fibrosis and mitochondrial damage. []
- Mouse models of maternal cigarette smoke exposure: To study the potential of this compound in mitigating metabolic dysfunction and hepatic damage in offspring. []
Q9: Have any clinical trials been conducted with this compound?
A9: While preclinical studies have shown promising results, clinical trials investigating the efficacy and safety of this compound in humans are ongoing. Early results from a pilot trial assessing its potential as post-exposure prophylaxis against SARS-CoV-2 infection are available. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.